molecular formula C25H30N2O2S B11620851 (1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)(morpholin-4-yl)methanethione

(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)(morpholin-4-yl)methanethione

Cat. No.: B11620851
M. Wt: 422.6 g/mol
InChI Key: CFFDAJQEHWCXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a morpholine and phenoxyethyl group, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The subsequent steps involve the introduction of the phenoxyethyl and morpholine-4-carbothioyl groups through nucleophilic substitution and coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyethyl and morpholine groups can undergo nucleophilic substitution reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, and solvents such as methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The phenoxyethyl and morpholine groups may enhance the compound’s binding affinity and selectivity for specific targets, leading to its observed biological activities.

Comparison with Similar Compounds

1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

The uniqueness of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C25H30N2O2S

Molecular Weight

422.6 g/mol

IUPAC Name

[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C25H30N2O2S/c1-18(2)20-9-8-19(3)16-24(20)29-15-12-27-17-22(21-6-4-5-7-23(21)27)25(30)26-10-13-28-14-11-26/h4-9,16-18H,10-15H2,1-3H3

InChI Key

CFFDAJQEHWCXOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.